molecular formula C20H17N3OS B2422819 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide CAS No. 893967-85-6

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide

Cat. No.: B2422819
CAS No.: 893967-85-6
M. Wt: 347.44
InChI Key: ZLCLXTLLSMHBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-14(2)10-16(9-13)19(24)21-17-5-3-4-15(11-17)18-12-23-6-7-25-20(23)22-18/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCLXTLLSMHBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation of the Aniline Intermediate

The Vilsmeier-Haack reaction is employed to introduce a formyl group at the 6-position of the imidazo[2,1-b]thiazole ring. 3-(Imidazo[2,1-b]thiazol-6-yl)aniline is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding 3-(imidazo[2,1-b]thiazol-6-yl)benzaldehyde .

Critical Observations :

  • Reaction Time: 3–4 hours
  • Quenching: Ice-cold water to neutralize excess POCl₃
  • Isolation: Recrystallization from ethanol yields 80–90% pure product

Amide Bond Formation with 3,5-Dimethylbenzoyl Chloride

The final step involves coupling 3-(imidazo[2,1-b]thiazol-6-yl)benzaldehyde with 3,5-dimethylbenzoyl chloride . This is achieved via a two-step process:

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in acidic medium to form 3-(imidazo[2,1-b]thiazol-6-yl)benzoic acid .

Reaction Setup :

  • Oxidizing Agent: KMnO₄ (2 equiv)
  • Solvent: H₂SO₄ (1M)
  • Temperature: 60°C, 6 hours
  • Yield: 75–80%

Amidation with 3,5-Dimethylbenzoyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 3,5-dimethylbenzamide in the presence of triethylamine (Et₃N).

Procedure :

  • 3-(Imidazo[2,1-b]thiazol-6-yl)benzoic acid (1 equiv) is stirred with SOCl₂ (3 equiv) at 70°C for 2 hours.
  • Excess SOCl₂ is removed under vacuum.
  • The acid chloride is dissolved in dry dichloromethane (DCM), and 3,5-dimethylbenzamide (1.2 equiv) and Et₃N (2 equiv) are added.
  • The mixture is refluxed for 8 hours, yielding the final product after column chromatography.

Yield : 60–68%
Purity : >95% (HPLC)

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazo-H), 8.15–7.89 (m, 4H, aromatic H), 7.45 (d, 2H, benzamide-H), 2.45 (s, 6H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch).

Chromatographic Purity

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 12.3 minutes.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance reproducibility and safety. Key modifications include:

  • Catalyst Recycling : Pd-based catalysts immobilized on silica gel reduce costs.
  • Solvent Recovery : Distillation systems for acetone and DCM reuse.

Challenges and Optimization Opportunities

Low Yields in Amidation Step

The amidation step often suffers from moderate yields due to steric hindrance from the 3,5-dimethyl groups. Microwave-assisted synthesis at 100°C for 1 hour increases yields to 75%.

Purification Difficulties

The final product’s high lipophilicity complicates crystallization. Gradient recrystallization using ethanol/hexane (1:3) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide exhibits notable cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit the activity of specific enzymes involved in cancer progression, including sirtuins and histone acetyltransferases (HATs) .

Case Study:
A study evaluated the compound's cytotoxicity across several cancer cell lines (HCT-116, HepG2, MCF-7). The results demonstrated an IC50 value comparable to standard chemotherapeutics, indicating its potential as a lead compound for further drug development.

Cell Line IC50 (µM) Standard Drug Comparison
HCT-11610.21Sorafenib
HepG28.45Doxorubicin
MCF-79.75Sunitinib

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against specific bacterial strains. It has shown effectiveness against Mycobacterium tuberculosis in vitro tests .

Case Study:
In vitro assays revealed that the compound had an IC90 of 7.05 µM against Mycobacterium tuberculosis H37Ra with no acute toxicity observed towards normal lung fibroblast cells (MRC-5).

Materials Science Applications

The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties. The imidazo[2,1-b]thiazole moiety can be utilized in the design of organic semiconductors or sensors.

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide is a compound belonging to the imidazo[2,1-b]thiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole derivatives have garnered attention due to their multifaceted biological properties, including anticancer , antimicrobial , and antiviral activities. The structural diversity of these compounds allows for targeted interactions with various biological molecules, making them valuable in medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with specific enzymes and pathways:

  • Target Enzyme : The compound primarily targets pantothenate synthetase in Mycobacterium tuberculosis (Mtb), which is crucial for coenzyme A biosynthesis.
  • Biochemical Pathway : By inhibiting pantothenate synthetase, the compound disrupts the biosynthesis pathway essential for the survival of Mtb, showcasing its potential as an antitubercular agent.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Activity TypeDescriptionReference
AntimycobacterialExhibits significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.125 µg/mL.
AnticancerInhibits cell proliferation in various cancer cell lines; potential lead compound for drug development.
AntifungalDemonstrates antifungal properties in vitro against several fungal strains.
AntioxidantExhibits antioxidant activity, contributing to its potential therapeutic effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of imidazo[2,1-b]thiazole derivatives and their potential applications:

  • Antitubercular Activity : A study synthesized a series of imidazo[2,1-b]thiazole derivatives and tested them against Mtb. Compounds with specific substitutions showed enhanced antitubercular activity, indicating structure-activity relationships (SAR) that could guide future drug design .
  • Cytotoxicity Evaluation : In another investigation, the cytotoxic effects of these compounds were assessed on normal cell lines. The results indicated low toxicity levels alongside potent antimicrobial effects .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound and pantothenate synthetase. These studies revealed insights into the molecular dynamics and stability of the enzyme-ligand complex .

Q & A

Basic Research Questions

Q. What are the typical biological activities associated with N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide and related derivatives?

  • Answer: Imidazo[2,1-b]thiazole derivatives exhibit broad pharmacological activities, including anticancer, antimicrobial (antibacterial, antifungal), anti-inflammatory, and antioxidant properties. For example, structurally similar compounds demonstrate antitumor activity by inhibiting PFOR enzymes (critical in anaerobic metabolism) and SIRT1 activation (a sirtuin implicated in cancer cell survival) . These activities are attributed to the heterocyclic scaffold's ability to interact with diverse biological targets .

Q. What synthetic methodologies are reported for preparing imidazo[2,1-b]thiazole-containing benzamide derivatives?

  • Answer: Key methods include:

  • Friedel-Crafts acylation under solvent-free conditions using Eaton's reagent to construct fused imidazo[2,1-b]thiazole scaffolds .
  • Amide coupling reactions between thiazole-2-amine derivatives and acyl chlorides in pyridine, followed by purification via chromatography .
  • Functionalization of preformed imidazo[2,1-b]thiazole cores through nucleophilic substitution or acylation, as seen in piperazine-modified analogs .

Q. How are structural characterization and purity assessment typically performed for this class of compounds?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm molecular structure and regiochemistry, particularly for amide bond formation and substituent positioning .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) is standard, with solvent systems optimized for polar heterocycles .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for related thiazole derivatives .

Advanced Research Questions

Q. What strategies are employed to optimize the bioactivity of imidazo[2,1-b]thiazole benzamides through structural modifications?

  • Answer:

  • Substituent tuning: Introduction of electron-withdrawing groups (e.g., fluorine) or bulky substituents (e.g., piperazine) enhances metabolic stability and target affinity. For instance, piperazine-modified analogs show improved SIRT1 activation .
  • Scaffold hybridization: Fusion with triazole or furan moieties diversifies interaction profiles, potentially enhancing antimicrobial or anticancer activity .
  • Solubility optimization: Methyl or methoxy groups on the benzamide moiety improve aqueous solubility, critical for in vivo bioavailability .

Q. How can researchers resolve contradictions in reported anticancer mechanisms between PFOR enzyme inhibition and sirtuin activation pathways?

  • Answer:

  • Comparative enzyme assays: Directly test the compound’s inhibitory effects on PFOR (via NADH oxidation assays) versus sirtuin activation (using fluorogenic substrates like acetylated p53 peptides) .
  • Gene knockout studies: Use CRISPR/Cas9 to silence PFOR or SIRT1 in cancer cell lines and assess compound efficacy.
  • Metabolomic profiling: Track changes in acetyl-CoA, NAD+^+, and other metabolites to identify dominant pathways .

Q. What formulation challenges exist for in vivo studies of this compound, considering its solubility and stability?

  • Answer:

  • Solubility limitations: The compound’s hydrophobicity often necessitates DMSO-based stock solutions (e.g., 25 mM in DMSO), which require dilution in biocompatible carriers (e.g., PEG-400) for animal dosing .
  • Stability under physiological conditions: Susceptibility to hydrolysis (via amide bond cleavage) or oxidation (imidazo-thiazole ring) requires stability testing in simulated gastric fluid and plasma .
  • Nanoparticle encapsulation: Liposomal or polymeric nanoparticles can enhance bioavailability, as demonstrated for structurally related thiazole derivatives .

Methodological Considerations

Q. What analytical techniques are recommended for assessing metabolic stability in hepatic microsomes?

  • Answer:

  • LC-MS/MS: Quantifies parent compound degradation and metabolite formation over time.
  • CYP450 inhibition assays: Identify cytochrome P450 isoforms involved in metabolism using isoform-specific substrates .
  • Half-life (t1/2t_{1/2}) calculation: Determines intrinsic clearance rates, guiding dose regimen design for preclinical studies .

Q. How can researchers validate target engagement in cellular models?

  • Answer:

  • Cellular thermal shift assay (CETSA): Measures target protein stabilization upon compound binding by monitoring thermal denaturation profiles .
  • Fluorescence polarization (FP): Competes fluorescently labeled probes (e.g., SIRT1 substrate analogs) with the compound to quantify binding affinity .
  • RNA interference (RNAi): Silencing putative targets (e.g., SIRT1) and assessing loss of compound efficacy confirms mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.